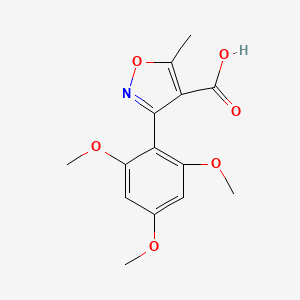

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing carboxylic acid group at position 4 and the electron-donating methoxy groups on the phenyl ring create regions of varied electron density, facilitating nucleophilic substitutions (S<sub>N</sub>1/S<sub>N</sub>2). Key reactions include:

The carboxylic acid group primarily participates in these reactions, while the methoxy groups stabilize intermediates through resonance.

Electrophilic Aromatic Substitution (EAS)

The 2,4,6-trimethoxyphenyl group directs electrophiles to specific positions due to its substitution pattern:

The trimethoxy arrangement enhances electron density at the phenyl ring but introduces steric challenges for bulky electrophiles .

Acid-Base Reactions

The carboxylic acid group (pK<sub>a</sub> ~4.5) undergoes deprotonation in basic media, forming water-soluble salts:

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions under specific conditions:

Comparative Reactivity with Structural Analogs

The 2,4,6-trimethoxy substitution differentiates this compound from related isoxazoles:

Mechanistic Insights from Research

-

Nucleophilic Acyl Substitution : The carbonyl carbon’s electrophilicity is amplified by the adjacent isoxazole ring, enabling efficient chloride or amide formation .

-

Steric Effects : The 2,4,6-trimethoxy configuration hinders EAS at the phenyl ring, favoring meta-substitution where possible .

-

Biological Relevance : Ester and amide derivatives show enhanced bioavailability in preclinical studies, correlating with their improved membrane permeability .

Scientific Research Applications

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

5-Methyl-3-phenylisoxazole-4-carboxylic acid: Known for its use in the synthesis of penicillin intermediates.

5-Methylisoxazole-3-carboxylic acid: Utilized in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors.

3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid: Studied for its potential as an anti-tubercular agent.

Uniqueness

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid stands out due to its unique trimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₁O₆

- Molecular Weight : 293.27 g/mol

- Structural Features : The compound features a methyl group at the 5-position and a 2,4,6-trimethoxyphenyl substituent at the 3-position of the isoxazole ring. This unique substitution pattern enhances its lipophilicity and biological activity compared to simpler derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro evaluations against various human cancer cell lines have shown promising results:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- DU-145 (prostate cancer)

- MDA MB-231 (breast cancer)

In these studies, compounds derived from similar isoxazole structures exhibited significant cytotoxicity against these cell lines, with some demonstrating superior activity compared to standard drugs like etoposide .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : Potential binding to receptors that regulate apoptosis and cell cycle progression has been suggested .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylisoxazole | Methyl group on isoxazole | Limited anticancer activity |

| 5-(2-Chlorophenyl)isoxazole-4-carboxylic acid | Chlorine substituents | Moderate anticancer activity |

| 5-Methyl-3-(2,4-dimethoxyphenyl)isoxazole-4-carboxylic acid | Dimethoxy substitution | Enhanced activity compared to simpler derivatives |

The trimethoxy substitution in our compound likely contributes to its enhanced biological activity through improved solubility and receptor interaction .

Case Studies

-

Study on Anticancer Activity :

A series of derivatives including this compound were synthesized and tested for anticancer efficacy. The results indicated that compounds with more complex substitutions showed increased potency against MCF-7 and A549 cell lines compared to simpler isoxazole derivatives . -

Mechanistic Insights :

Research exploring the interaction of this compound with cellular targets revealed that it could modulate signaling pathways involved in apoptosis. This was evidenced by increased levels of pro-apoptotic markers in treated cells .

Properties

Molecular Formula |

C14H15NO6 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

5-methyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H15NO6/c1-7-11(14(16)17)13(15-21-7)12-9(19-3)5-8(18-2)6-10(12)20-4/h5-6H,1-4H3,(H,16,17) |

InChI Key |

QLOQBMBPANBSBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=C(C=C2OC)OC)OC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.